Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-
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Overview
Description
N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide: is a heterocyclic compound with the molecular formula C14H16ClN5O It is known for its complex structure, which includes a chlorinated phenyl ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The chlorinated phenyl ring is then coupled with the pyrimidine ring under specific conditions to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)-N,N-dimethylmethanimidamide
- 2-Chloro-5-nitropyrimidine-4,6-diamine
Comparison: Compared to similar compounds, N-(2-Chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorinated phenyl and pyrimidine rings.
Properties
CAS No. |
113338-16-2 |
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Molecular Formula |
C14H16ClN5O |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
N-[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16ClN5O/c1-3-10-12(13(16)20-14(17)19-10)8-4-5-9(15)11(6-8)18-7(2)21/h4-6H,3H2,1-2H3,(H,18,21)(H4,16,17,19,20) |
InChI Key |
PSXDOBPXRIJOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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